5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

Pain Research Ion Channel Pharmacology TRPA1 Modulation

Choose CAS 2228798-47-6 for your TRPA1-targeted research to ensure experimental reproducibility. This specific 5-hydrazinylmethyl-2-(trifluoromethyl)pyridine isomer is the only substitution pattern explicitly claimed in patent literature for modulating TRPA1-mediated pain pathways. Positional isomers or the direct hydrazine analog (CAS 1035173-53-5) exhibit fundamentally different binding kinetics and functional pharmacology, introducing significant scientific risk. With validated TRPA1 antagonism (IC50 25.1 µM), anticancer cytotoxicity (IC50 ≈15 µM), and antimicrobial activity (MIC 32-64 µg/mL against Gram-positive bacteria), it is a privileged scaffold for SAR exploration. The terminal hydrazine moiety also serves as a bioorthogonal handle for site-specific bioconjugation. Insist on verified CAS 2228798-47-6 to protect your data integrity and patent strategy.

Molecular Formula C7H8F3N3
Molecular Weight 191.15 g/mol
CAS No. 2228798-47-6
Cat. No. B1415815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine
CAS2228798-47-6
Molecular FormulaC7H8F3N3
Molecular Weight191.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CNN)C(F)(F)F
InChIInChI=1S/C7H8F3N3/c8-7(9,10)6-2-1-5(3-12-6)4-13-11/h1-3,13H,4,11H2
InChIKeyWQQQYJWJSVPMIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine: Procurement-Ready TRPA1 Modulator Scaffold for Pain & Oncology Research


5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine (CAS 2228798-47-6) is a functionalized pyridine building block featuring a C5-positioned hydrazinylmethyl group and a C2 trifluoromethyl substituent [1]. This substitution pattern confers distinct pharmacological and physicochemical properties, positioning it as a key intermediate in the synthesis of fluorinated heterocycles and a direct-acting modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a validated target for pain and inflammatory disorders [2]. Its commercial availability at high purity (≥95%) supports its immediate integration into medicinal chemistry campaigns, structure-activity relationship (SAR) explorations, and conjugate chemistry applications .

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine vs. In-Class Analogs: Why Positional Isomers Are Not Interchangeable


Procurement of a generic 'hydrazinyl-trifluoromethylpyridine' introduces significant scientific risk due to profound structure-dependent variations in biological activity. Simple substitution with positional isomers (e.g., 2-hydrazinylmethyl-5-CF3 or 3-hydrazinylmethyl-2-CF3 derivatives) or the direct hydrazine analog (5-hydrazinyl-2-CF3) is not feasible, as these alterations critically impact target engagement, binding kinetics, and downstream functional pharmacology [1]. The specific 5-hydrazinylmethyl-2-trifluoromethyl substitution pattern of CAS 2228798-47-6 is explicitly claimed in patent literature for modulating TRPA1-mediated pain pathways [2]. Crucially, the presence of the methyl spacer in the hydrazinylmethyl group introduces an additional rotatable bond that alters conformational flexibility and potential binding modes compared to the direct hydrazine analog (CAS 1035173-53-5), which is documented as a distinct chemical entity with its own unique TRPA1 modulation profile . Without confirming the exact CAS and isomeric purity, researchers risk experimental failure, misleading SAR data, and invalidation of patent strategy.

Quantitative Differentiation of 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine Against Closest Analogs


TRPA1 Antagonism: Distinct Functional Profile vs. Direct Hydrazine Analog

While both 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine (CAS 2228798-47-6) and its direct hydrazine analog (5-hydrazinyl-2-(trifluoromethyl)pyridine, CAS 1035173-53-5) are claimed as TRPA1 modulators, they exhibit divergent functional profiles. The target compound acts as a TRPA1 antagonist with an IC50 of 25.1 µM in a human HEK293 cell-based calcium influx assay [1]. In contrast, the direct hydrazine analog demonstrates significantly more potent antagonism (IC50 = 128 nM) in a rat TRPA1 electrophysiology assay [2]. The methyl spacer in the hydrazinylmethyl group of CAS 2228798-47-6 reduces potency but may confer distinct binding kinetics, off-rate properties, or selectivity profiles suitable for different therapeutic windows.

Pain Research Ion Channel Pharmacology TRPA1 Modulation

Anticancer Cytotoxicity: Validated Activity vs. Non-Functionalized Pyridine Core

5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine demonstrates significant in vitro cytotoxicity with an IC50 of approximately 15 µM against human cancer cell lines, whereas the unsubstituted pyridine core shows no measurable antiproliferative activity under comparable assay conditions . This quantifiable improvement highlights the essential contribution of the 5-hydrazinylmethyl-2-CF3 substitution pattern to anticancer efficacy.

Cancer Research Cytotoxicity Screening Medicinal Chemistry

Antimicrobial Activity: Defined MIC Window Against Gram-Positive Bacteria

The target compound exhibits antimicrobial activity with a Minimum Inhibitory Concentration (MIC) ranging from 32 to 64 µg/mL against Gram-positive bacterial strains . This established MIC range provides a critical benchmark for evaluating potency and serves as a starting point for structure-activity relationship (SAR) studies. In contrast, the simple 2-(trifluoromethyl)pyridine building block lacks the hydrazinylmethyl group and consequently exhibits limited or no antimicrobial activity, underscoring the essential contribution of the full substitution pattern to biological function .

Antimicrobial Research Infectious Disease MIC Determination

Physicochemical Differentiation: Impact of Hydrazinylmethyl Spacer on Lipophilicity

The introduction of a methylene spacer in the hydrazinylmethyl group fundamentally alters the physicochemical profile of 5-(hydrazinylmethyl)-2-(trifluoromethyl)pyridine compared to its direct hydrazine analog. While experimentally measured LogP/D values are not readily available in the public domain for this specific compound, computational models for the positional isomer 2-(hydrazinylmethyl)-5-(trifluoromethyl)pyridine (CAS 1260838-86-5) predict a significantly lower XLogP of 0.4 compared to the reported LogP of 2.15930 for the direct hydrazine analog 5-hydrazinyl-2-(trifluoromethyl)pyridine (CAS 1035173-53-5) . This predicted ~1.8 log unit decrease in lipophilicity, driven by the introduction of the methyl spacer and increased conformational flexibility, has direct implications for aqueous solubility, membrane permeability, and metabolic stability, making the compounds non-interchangeable in lead optimization campaigns.

Medicinal Chemistry Drug Design Physicochemical Properties

Target Applications for 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine: From TRPA1 Tool Compound to Conjugate Chemistry


Pharmacological Tool for Differentiated TRPA1 Modulation

Leverage its validated TRPA1 antagonism (IC50 = 25.1 µM) as a functional tool compound to investigate the biological consequences of moderate-strength TRPA1 blockade, distinct from high-potency inhibitors like its hydrazine analog (IC50 = 128 nM) [1]. Its specific substitution pattern is explicitly claimed in patent literature for TRPA1 modulation, making it a relevant probe for target validation studies in pain and inflammatory disease models [2].

Anticancer Lead Optimization & SAR Studies

Utilize the compound as a validated starting point for anticancer drug discovery, given its demonstrated in vitro cytotoxicity (IC50 ≈ 15 µM) against human cancer cell lines [1]. The established activity of this specific substitution pattern enables systematic SAR exploration around the hydrazinylmethyl and trifluoromethyl groups to optimize potency, selectivity, and drug-like properties.

Antimicrobial Scaffold Development

Employ the compound as a privileged scaffold for developing novel antimicrobial agents, based on its defined MIC range of 32-64 µg/mL against Gram-positive bacteria [1]. The presence of the hydrazinyl group offers a reactive handle for further derivatization into hydrazones or other nitrogen-containing heterocycles, enabling the rapid synthesis of focused libraries to improve antimicrobial potency and spectrum [2].

Bioconjugation and Targeted Delivery via Hydrazine Chemistry

Exploit the terminal hydrazine moiety of the hydrazinylmethyl group as a bioorthogonal handle for site-specific bioconjugation. As described in patent US10758628, hydrazinyl-substituted heteroaryl compounds can be used to generate stable conjugates with aldehydes or ketones present on biomolecules, including antibodies, enabling the development of targeted therapeutics, imaging agents, or drug delivery systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Hydrazinylmethyl)-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.